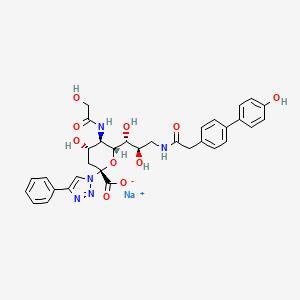

CD22 ligand-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

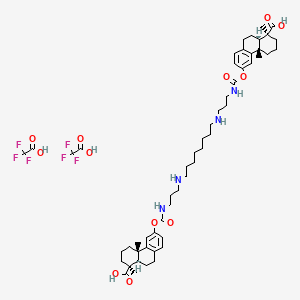

CD22 ligand-1 is a potent and selective ligand for CD22, a receptor predominantly found on B cells. This compound exhibits dissociation constants of 0.335 micromolar for human CD22 and 30.7 micromolar for myelin-associated glycoprotein, indicating its specificity towards human CD22 . This compound holds significant potential for research related to B-cell diseases .

Métodos De Preparación

The synthesis of CD22 ligand-1 involves the use of a natural N-glycan scaffold that displays high-affinity CD22 glycan ligands. This method outcompetes the natural ligand for the receptor, resulting in single-molecule binding to CD22 and endocytosis into cells . The preparation process includes the conjugation of multivalent ligands with toxins such as auristatin and saporin, which are efficiently internalized via human CD22, leading to the killing of B-cell lymphoma cells .

Análisis De Reacciones Químicas

CD22 ligand-1 undergoes various chemical reactions, including binding to sialic acids in alpha-2,6 linkages. This binding is crucial for the regulation of B-cell calcium signaling by controlling the association of CD22 with the B-cell receptor . The compound’s interaction with sialic acids and its subsequent endocytosis into cells are key reactions that facilitate its function .

Aplicaciones Científicas De Investigación

CD22 ligand-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding affinity and specificity of ligands for CD22. In biology, it helps in understanding the regulation of B-cell signaling and the role of CD22 in autoimmune diseases . In medicine, this compound is being explored for its potential in targeted therapies for B-cell malignancies, including lymphomas and leukemias . The compound’s ability to deliver toxins to B-cell lymphoma cells makes it a promising candidate for developing new therapeutic approaches .

Mecanismo De Acción

CD22 ligand-1 exerts its effects by binding to the CD22 receptor on B cells. This binding inhibits B-cell receptor signaling, thereby regulating B-cell responses . The compound’s interaction with sialic acids in alpha-2,6 linkages is essential for its function. This compound’s binding to CD22 leads to the internalization of the receptor-ligand complex, which is then transported to intracellular compartments . This process is crucial for the compound’s ability to deliver toxins to B-cell lymphoma cells and induce cell death .

Comparación Con Compuestos Similares

CD22 ligand-1 is unique in its high affinity and specificity for CD22 compared to other similar compounds. Some similar compounds include other CD22 ligands and inhibitors that target the same receptor. this compound stands out due to its potent binding affinity and ability to efficiently deliver toxins to B-cell lymphoma cells . This makes it a valuable tool for research and therapeutic applications in B-cell-related diseases.

Propiedades

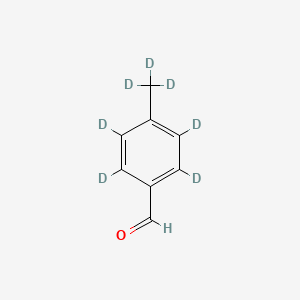

Fórmula molecular |

C33H34N5NaO10 |

|---|---|

Peso molecular |

683.6 g/mol |

Nombre IUPAC |

sodium;(2R,4S,5R,6R)-6-[(1R,2R)-1,2-dihydroxy-3-[[2-[4-(4-hydroxyphenyl)phenyl]acetyl]amino]propyl]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-phenyltriazol-1-yl)oxane-2-carboxylate |

InChI |

InChI=1S/C33H35N5O10.Na/c39-18-28(44)35-29-25(41)15-33(32(46)47,38-17-24(36-37-38)22-4-2-1-3-5-22)48-31(29)30(45)26(42)16-34-27(43)14-19-6-8-20(9-7-19)21-10-12-23(40)13-11-21;/h1-13,17,25-26,29-31,39-42,45H,14-16,18H2,(H,34,43)(H,35,44)(H,46,47);/q;+1/p-1/t25-,26+,29+,30+,31+,33+;/m0./s1 |

Clave InChI |

XHHNDAZPTUFPPE-UIMVIWKFSA-M |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)[C@@H]([C@@H](CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

SMILES canónico |

C1C(C(C(OC1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)C(C(CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)

![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)